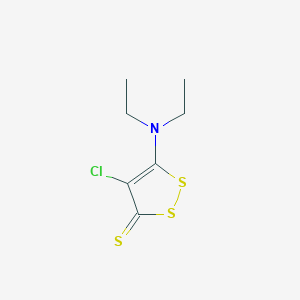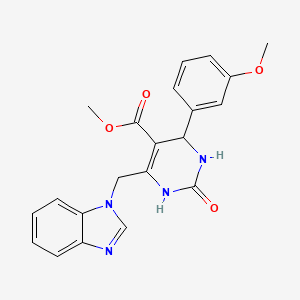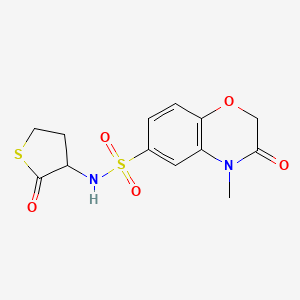
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structure and properties It belongs to the class of dithiolethiones, which are sulfur-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione typically involves the reaction of 4-chloro-3H-1,2-dithiole-3-thione with diethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. The process involves the following steps:
Starting Materials: 4-chloro-3H-1,2-dithiole-3-thione and diethylamine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Reaction Mechanism: The diethylamine attacks the sulfur atom in the dithiole ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. The key considerations include:
Reactor Design: Using reactors that can handle large volumes and maintain precise temperature control.
Purification: Employing techniques such as recrystallization or chromatography to ensure high purity of the final product.
Safety Measures: Implementing safety protocols to handle the reactive intermediates and prevent exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur species.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and its ability to modulate enzyme activity.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of 4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways by scavenging free radicals and reducing oxidative damage.
Biological Effects: The compound’s antioxidant properties contribute to its potential therapeutic effects, such as reducing inflammation and inhibiting cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
4-chloro-5-(dimethylamino)-3H-1,2-dithiole-3-thione: Similar structure but with a dimethylamino group instead of a diethylamino group.
4-chloro-5-(methylamino)-3H-1,2-dithiole-3-thione: Contains a methylamino group.
4-chloro-5-(ethylamino)-3H-1,2-dithiole-3-thione: Contains an ethylamino group.
Uniqueness
4-chloro-5-(diethylamino)-3H-1,2-dithiole-3-thione is unique due to its specific diethylamino substitution, which can influence its reactivity and biological activity. This substitution may enhance its solubility, stability, and interaction with biological targets compared to its analogs.
Properties
Molecular Formula |
C7H10ClNS3 |
|---|---|
Molecular Weight |
239.8 g/mol |
IUPAC Name |
4-chloro-5-(diethylamino)dithiole-3-thione |
InChI |
InChI=1S/C7H10ClNS3/c1-3-9(4-2)6-5(8)7(10)12-11-6/h3-4H2,1-2H3 |
InChI Key |
ATHQGYRPAAQESM-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C(=S)SS1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11471752.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)

![2-{4-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)-2-propynyl]piperazino}-1-ethanol](/img/structure/B11471756.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11471768.png)
![7-{4-[(3-chlorobenzyl)oxy]phenyl}-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11471774.png)
![7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11471779.png)
![1-benzyl-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471783.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11471792.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}propanamide](/img/structure/B11471798.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester](/img/structure/B11471815.png)
![Methyl 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-2-methylpropanoate](/img/structure/B11471830.png)
![1-(1H-benzimidazol-2-yl)-3-methyl-4-(3,4,5-trimethoxyphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11471839.png)
